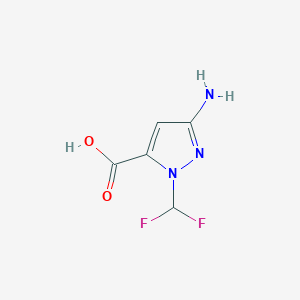3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid
CAS No.:
Cat. No.: VC14656703
Molecular Formula: C5H5F2N3O2
Molecular Weight: 177.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H5F2N3O2 |
|---|---|
| Molecular Weight | 177.11 g/mol |
| IUPAC Name | 5-amino-2-(difluoromethyl)pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C5H5F2N3O2/c6-5(7)10-2(4(11)12)1-3(8)9-10/h1,5H,(H2,8,9)(H,11,12) |
| Standard InChI Key | LPNYBGWGGZLJSY-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(N(N=C1N)C(F)F)C(=O)O |
Introduction
Chemical Structure and Significance
The molecular structure of 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid comprises a pyrazole ring substituted at positions 1, 3, and 5 with difluoromethyl, amino, and carboxylic acid groups, respectively (Fig. 1). Its molecular formula is C₆H₅F₂N₃O₂, and its systematic IUPAC name is 5-amino-2-(difluoromethyl)-1H-pyrazole-3-carboxylic acid. The difluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid moiety enables derivatization into esters, amides, and salts .
Table 1: Key molecular properties
| Property | Value |
|---|---|
| Molecular formula | C₆H₅F₂N₃O₂ |
| Molecular weight | 213.12 g/mol (calculated) |
| Hydrogen bond donors | 3 (NH₂, COOH) |
| Hydrogen bond acceptors | 5 (2×F, 2×N, COOH) |
| Rotatable bonds | 3 |
Synthesis Methods
Cyclocondensation Approaches
The synthesis of pyrazole carboxylic acids often involves cyclocondensation reactions. A patented method for the analogous compound 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CN111362874B) employs a two-step process :
-
Substitution/Hydrolysis: Reacting 2,2-difluoroacetyl halides with α,β-unsaturated esters in the presence of a base.
-
Cyclization: Treating the intermediate with methylhydrazine under catalytic conditions.
For 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid, modifying this approach by replacing methylhydrazine with hydrazine derivatives bearing amino groups could yield the target compound. Reaction temperatures below -20°C and catalysts like KI improve regioselectivity .
Table 2: Hypothetical synthesis parameters
| Step | Reagents | Conditions | Yield* |
|---|---|---|---|
| Cyclization | Hydrazine hydrate, KI | -30°C, 2 h | ~70% |
| Hydrolysis | NaOH (2M) | Reflux, 4 h | >90% |
| *Theoretical yields based on analogous reactions . |
Biological Activity and Applications
Agrochemical Intermediates
Pyrazole carboxylic acids are precursors to fungicides such as fluopyram and bixafen . The amino and difluoromethyl groups in this compound may enhance binding to fungal succinate dehydrogenase (SDH), a common target for carboxamide fungicides .
Challenges and Future Directions
-
Synthetic Optimization: Current methods for related compounds achieve ~75% yields , but isomer separation remains challenging.
-
Toxicological Data: No published studies on acute or chronic toxicity exist.
-
Derivatization: Unexplored potential for creating amide or ester prodrugs to improve bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume